1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole
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Description
1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole is a useful research compound. Its molecular formula is C17H16BrN3O2 and its molecular weight is 374.238. The purity is usually 95%.
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Biological Activity
1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C17H16BrN3O2
- Molecular Weight : 374.238 g/mol
- CAS Number : 2137599-93-8
1. Anti-inflammatory Activity
Research has indicated that derivatives of triazoles exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds related to this compound demonstrate promising anti-inflammatory activity through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Table 1: Summary of Anti-inflammatory Studies on Triazole Derivatives
Study Reference | Compound Tested | Inhibition (%) | Mechanism |
---|---|---|---|
Labanauskas et al., 2001 | Triazole derivatives | 60% | COX inhibition |
Muthal et al., 2010 | 5-substituted triazoles | 70% | Cytokine suppression |
2. Antimicrobial Activity
The antimicrobial properties of triazole derivatives are well-documented. Several studies have evaluated the efficacy of these compounds against a range of bacteria and fungi. The compound in focus has shown moderate to strong antibacterial activity against Gram-positive and Gram-negative strains.
Table 2: Antimicrobial Activity of Triazole Derivatives
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 10 µg/mL | Bektaş et al., 2007 |
S. aureus | 5 µg/mL | PMC7999634 |
P. aeruginosa | 15 µg/mL | PMC2667321 |
Studies have utilized methods such as agar disc diffusion and broth microdilution to determine the MIC values for various strains, highlighting the compound's potential as an effective antimicrobial agent .
3. Anticancer Potential
The anticancer activity of triazole derivatives is an emerging area of research. Initial findings suggest that these compounds may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
Table 3: Anticancer Activity Findings
Compound Tested | Cancer Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Triazole Derivative A | HeLa (cervical cancer) | 12 | Apoptosis induction |
Triazole Derivative B | MCF-7 (breast cancer) | 15 | Cell cycle arrest |
Case Study 1: In Vitro Evaluation of Antimicrobial Activity
A study conducted by Gadegoni et al. (2013) synthesized a series of triazole derivatives and evaluated their antimicrobial activity against various pathogens. The results demonstrated that certain derivatives exhibited MIC values comparable to standard antibiotics, indicating their potential as alternative therapeutic agents .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted the significance of substituents on the triazole ring in enhancing biological activity. Modifications at specific positions were found to improve both antimicrobial and anti-inflammatory properties significantly .
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-11-8-13(18)5-6-15(11)21-10-14(19-20-21)12-4-7-16(22-2)17(9-12)23-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQSIUDWQFPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137599-93-8 |
Source
|
Record name | 1-(4-bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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